Deupirfenidone - 1093951-85-9

Deupirfenidone

Catalog Number: EVT-10992030
CAS Number: 1093951-85-9
Molecular Formula: C12H11NO
Molecular Weight: 188.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Deupirfenidone is an orally bioavailable and deuterated form of the synthetic antifibrotic agent pirfenidone, with potential anti-inflammatory and anti-fibrotic activities. Upon administration, deupirfenidone inhibits a variety of pro-inflammatory mediators, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-a) and transforming growth factor-beta (TGF-b). This may reduce fibrosis, inflammation and infection, and may repair the impaired lymphatic flow, decrease lymphedema and restore lymphatic function. In the lungs, deupirfenidone may abrogate impaired lung function, lymphoedema and pulmonary fibrosis.
Overview

Deupirfenidone, also known as LYT-100, is a selectively deuterated derivative of pirfenidone, a compound originally developed for the treatment of idiopathic pulmonary fibrosis (IPF). The incorporation of deuterium into the structure of pirfenidone aims to enhance its pharmacokinetic properties while maintaining its therapeutic efficacy. Deupirfenidone is currently under investigation for its potential applications in treating various inflammatory and fibrotic diseases.

Classification

Deupirfenidone falls under the category of pharmaceutical compounds specifically designed for anti-fibrotic therapy. It is classified as a deuterated drug, which refers to pharmaceuticals that have been chemically modified by replacing one or more hydrogen atoms with deuterium atoms.

Synthesis Analysis

Methods

The synthesis of deupirfenidone involves several steps that build upon established methods for producing pirfenidone. Key techniques include:

  1. Deuteration: The process begins with the selective deuteration of pirfenidone using deuterated reagents under controlled conditions. This may involve reactions with deuterated solvents or catalysts that facilitate the incorporation of deuterium into specific positions on the molecule.
  2. Purification: Following synthesis, the resulting compound undergoes purification processes such as recrystallization and chromatography to ensure high purity levels suitable for pharmaceutical applications.

Technical Details

The synthesis typically employs methods such as:

  • Electrocatalytic reductive deuteration: This innovative technique allows for efficient incorporation of deuterium into organic molecules.
  • Crystallization: Purification through crystallization from suitable solvents helps in isolating high-purity deupirfenidone.
Molecular Structure Analysis

Structure

The molecular structure of deupirfenidone can be represented as follows:

  • Chemical Formula: C_12H_11D_3N_2O
  • Molecular Weight: Approximately 225.31 g/mol (considering deuterium).

Data

The structural modifications due to deuteration lead to changes in physical properties such as melting point and solubility compared to non-deuterated forms. The presence of deuterium alters the vibrational frequencies in infrared spectroscopy, providing a unique spectral signature for analysis.

Chemical Reactions Analysis

Reactions

Deupirfenidone participates in various chemical reactions similar to those of pirfenidone but exhibits different kinetics due to the presence of deuterium. Key reactions include:

  1. Metabolic pathways: The incorporation of deuterium can slow down metabolic degradation, potentially leading to prolonged action and reduced dosing frequency.
  2. Reactivity with biological targets: The altered reactivity may influence how the drug interacts with enzymes and receptors involved in fibrotic processes.

Technical Details

The reactions involving deupirfenidone are typically characterized by:

  • Kinetic studies: Evaluating how the presence of deuterium affects reaction rates.
  • Enzyme assays: Assessing how metabolic enzymes process the drug compared to its non-deuterated counterpart.
Mechanism of Action

Process

Deupirfenidone exerts its therapeutic effects primarily through modulation of fibroblast activity and inhibition of pro-fibrotic cytokines. The mechanism involves:

  1. Inhibition of Transforming Growth Factor-beta (TGF-β): Deupirfenidone reduces TGF-β signaling, which is crucial in promoting fibrosis.
  2. Antioxidant activity: The compound exhibits properties that counteract oxidative stress, further contributing to its anti-fibrotic effects.

Data

Clinical trials have indicated that deupirfenidone maintains efficacy in reducing lung function decline in patients with IPF, similar to pirfenidone but potentially with improved tolerability due to its altered pharmacokinetics.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Melting Point: Specific melting point data varies but is generally higher than that of pirfenidone due to increased molecular weight from deuteration.

Chemical Properties

  • Solubility: Deupirfenidone shows solubility in organic solvents like dimethyl sulfoxide and dimethylformamide.
  • Stability: Enhanced stability compared to non-deuterated counterparts due to reduced metabolic cleavage.
Applications

Deupirfenidone is primarily investigated for its potential therapeutic applications in:

  1. Interstitial Lung Disease: Continuing research focuses on its effectiveness against conditions like idiopathic pulmonary fibrosis.
  2. Other Fibrotic Diseases: Studies are expanding into other inflammatory conditions where fibrosis plays a critical role, including systemic sclerosis and liver fibrosis.

The ongoing research into deupirfenidone highlights its promise as a novel therapeutic agent that leverages the advantages offered by isotopic modification through deuteration, potentially leading to better patient outcomes in managing fibrotic diseases.

Introduction: Deuterated Drug Candidates in Fibrotic Disease Therapeutics

Rationale for Molecular Deuteration in Pharmacokinetic Optimization

Deuterium ($^{2}\text{H}$ or $\text{D}$), a stable, non-radioactive isotope of hydrogen ($^{1}\text{H}$), possesses a nucleus containing one proton and one neutron, doubling its atomic mass compared to protium. Despite this difference, deuterium maintains nearly identical chemical properties to hydrogen, enabling its substitution within organic molecules without fundamentally altering their biochemical target recognition or pharmacological activity [3] [5]. The critical distinction lies in the kinetic consequences of the carbon-deuterium (C-D) bond versus the carbon-hydrogen (C-H) bond. The increased mass reduces the vibrational frequency of the C-D bond, leading to a lower zero-point energy and consequently, a higher activation energy barrier for bond cleavage. This phenomenon is quantified as the deuterium kinetic isotope effect (DKIE), expressed as the ratio of rate constants ($k{\text{H}}/k{\text{D}}$), where values typically range from 2 to 7 for primary isotope effects [3] [10]. In drug metabolism, particularly for oxidative pathways mediated by cytochrome P450 (CYP) enzymes – responsible for metabolizing over 50% of marketed drugs – deuteration at vulnerable metabolic soft spots can significantly attenuate the rate of metabolic degradation [3] [5].

The primary therapeutic objective of deuteration is therefore to improve metabolic stability, thereby prolonging systemic exposure and the therapeutic half-life of the parent drug. This enhanced exposure profile can translate into multiple clinical benefits: reduced dosing frequency, lower total daily doses to achieve therapeutic efficacy, decreased formation of potentially toxic metabolites, and ultimately, improved patient adherence and clinical outcomes [3] [5] [10]. The strategic application of deuteration has evolved from the "deuterium switch" approach – modifying existing marketed drugs like deutetrabenazine – to the de novo incorporation of deuterium early in the drug discovery process, exemplified by deucravacitinib [3]. In fibrotic diseases like IPF, where current therapies like pirfenidone suffer from rapid metabolism, dose-limiting toxicity, and suboptimal efficacy, deuteration presents a compelling strategy to overcome these limitations [1] [4].

Table 1: Impact of Deuterium Kinetic Isotope Effects (DKIE) on Drug Properties

DKIE MechanismChemical ConsequencePotential Pharmacological BenefitRelevance to Fibrotic Therapies
Primary Kinetic Isotope EffectSlowed cleavage of C-D bond vs. C-H bondReduced metabolic clearance; prolonged half-lifeMitigates rapid first-pass metabolism of pirfenidone analogues
Altered Metabolic PathwayShift from dominant high-KIE pathway to alternative routesReduced formation of reactive/toxic metabolites; potentially improved safetyMinimizes dose-limiting GI adverse events linked to parent drug metabolites
Increased Systemic ExposureHigher AUC and Cmax at equivalent dosesPotential for enhanced efficacy; lower dosing frequencyEnables higher, more efficacious doses unreachable with non-deuterated drug due to tolerability

Historical Development of Pirfenidone and Its Therapeutic Limitations

Pirfenidone (5-methyl-1-phenyl-2-(1H)-pyridone) emerged as a first-in-class antifibrotic agent approved for the treatment of IPF. Its mechanism of action, though not fully elucidated, encompasses anti-inflammatory, antioxidant, and antifibrotic effects, including the downregulation of transforming growth factor-beta (TGF-β) and tumor necrosis factor-alpha (TNF-α) production, inhibition of fibroblast proliferation, and reduction of collagen synthesis [1] [7]. Clinically, pirfenidone demonstrated a capacity to slow disease progression in pivotal trials (CAPACITY, ASCEND), leading to its regulatory approval. However, its therapeutic profile is significantly constrained by pharmacokinetic and tolerability challenges [1] [9].

Pirfenidone undergoes extensive and rapid hepatic metabolism, primarily via CYP1A2, with minor contributions from other CYP isoforms. This results in extensive first-pass metabolism, a short elimination half-life (approximately 2-3 hours), and consequently, low and variable systemic exposure. To achieve therapeutic drug levels, high doses (2403 mg/day) administered three times daily (TID) are required [1] [4] [6]. Crucially, this high dosing regimen is strongly associated with significant gastrointestinal (e.g., nausea, vomiting, dyspepsia, anorexia) and dermatological (photosensitivity rash, pruritus) adverse events. These side effects are frequently dose-limiting; real-world studies indicate that nearly half of patients discontinue therapy, require dose reductions, or switch to alternative treatments, leading to suboptimal disease management and diminished clinical benefit [1] [4] [7]. Furthermore, while pirfenidone reduces the rate of forced vital capacity (FVC) decline compared to placebo, the effect remains modest. The rate of decline observed with pirfenidone (-51.6 mL over 26 weeks in the ELEVATE IPF trial) significantly exceeds the natural decline seen in healthy aging lungs (-15 to -25 mL over 26 weeks) [1] [9]. This gap between observed efficacy and the physiological ideal highlights the pressing need for improved therapeutic options.

Table 2: Key Limitations of Pirfenidone in Idiopathic Pulmonary Fibrosis Therapy

Limitation CategorySpecific IssueConsequence for IPF Treatment
PharmacokineticExtensive CYP1A2-mediated first-pass metabolismLow oral bioavailability; requires high TID dosing (2403 mg/day)
PharmacokineticShort elimination half-life (2-3 hours)Fluctuating drug levels; necessitates frequent dosing
TolerabilityHigh incidence of GI adverse events (nausea, vomiting, anorexia)High rates of dose reduction/discontinuation (~50%); suboptimal dosing
TolerabilitySignificant photosensitivity and skin rashReduced quality of life; treatment discontinuation
EfficacyModest slowing of FVC decline (-51.6 mL/26 weeks vs placebo -112.5 mL)FVC decline remains substantially faster than healthy aging (-15 to -25 mL/26 weeks)

Deupirfenidone as a Case Study in Targeted Deuterium Incorporation

Deupirfenidone (LYT-100) exemplifies the targeted deuteration strategy applied to overcome the limitations of an existing therapeutic. It is a deuterated analogue of pirfenidone where specific hydrogen atoms vulnerable to metabolic oxidation are replaced with deuterium atoms. While the exact positions of deuteration are proprietary, this structural modification is designed to strategically alter the molecule's metabolic fate without affecting its desired pharmacological activity against fibrotic pathways [1] [4] [6]. The primary hypothesis was that deuteration would reduce the rate of oxidative metabolism, particularly by CYP enzymes, thereby enhancing the pharmacokinetic profile.

Phase 1 studies provided compelling proof-of-concept for this hypothesis. Pharmacokinetic analyses revealed that deupirfenidone achieved significantly greater systemic exposure compared to pirfenidone at equivalent single doses (801 mg). Furthermore, the maximum tolerated dose (MTD) was not reached even at doses up to 1000 mg twice daily (BID), a regimen substantially higher than the standard pirfenidone dose (801 mg TID, totalling 2403 mg/day) [4] [6]. This finding suggested an improved tolerability profile, potentially due to reduced generation of high-concentration, potentially irritating metabolites formed via rapid oxidative pathways. Crucially, the ratio of parent deupirfenidone to its major metabolites was higher than observed with pirfenidone, directly confirming the impact of deuteration on metabolic stability [6]. These PK advantages supported the exploration of a higher and potentially more efficacious dose (825 mg TID) and a more convenient BID dosing regimen in subsequent efficacy trials.

The global Phase 2b ELEVATE IPF trial provided robust clinical validation of deupirfenidone's potential. This randomized, double-blind, placebo- and active-controlled study enrolled 257 IPF patients across four arms: deupirfenidone 550 mg TID, deupirfenidone 825 mg TID, pirfenidone 801 mg TID, and placebo. The primary endpoint was the rate of decline in forced vital capacity (FVC) over 26 weeks. Patients receiving deupirfenidone 825 mg TID exhibited an FVC decline of only -21.5 mL, a statistically significant 80.9% reduction in decline compared to placebo (-112.5 mL; p=0.02). This effect was substantially greater than the 54.1% reduction observed with pirfenidone 801 mg TID (-51.6 mL vs placebo) [1] [9]. Remarkably, the rate of lung function decline with deupirfenidone 825 mg (-21.5 mL over 26 weeks) closely mirrored the natural decline expected in healthy older adults (-15 to -25 mL). Preliminary data from the ongoing open-label extension (OLE) study further indicated that this stabilization effect is durable, with an FVC decline of -32.8 mL observed over 52 weeks, aligning with the expected annual decline in healthy aging lungs (-30 to -50 mL/year) [1]. These results position deupirfenidone as the first investigational IPF therapy demonstrating the potential to stabilize lung function decline approaching rates seen in healthy aging.

Table 3: Key Efficacy Outcomes of Deupirfenidone 825 mg TID in the Phase 2b ELEVATE IPF Trial

EndpointDeupirfenidone 825 mg TIDPirfenidone 801 mg TIDPlaceboStatistical Significance (Deupirfenidone vs Placebo)
FVC Decline at 26 Weeks (mL)-21.5 mL-51.6 mL-112.5 mLp = 0.02
Reduction in FVC Decline vs Placebo80.9%54.1%--
Proximity to Healthy Aging DeclineMatches (-15 to -25 mL/26 wks)ExceedsGreatly Exceeds-
Time to IPF Progression (Hazard Ratio)0.439Not Reported1.00p = 0.0023
FVC Decline at 52 Weeks (OLE, mL)-32.8 mLNot ReportedNot ReportedMatches Healthy Aging (-30 to -50 mL/year)

The enhanced efficacy of deupirfenidone 825 mg TID, compared to pirfenidone 801 mg TID, can be attributed directly to its deuterium-enabled pharmacokinetic profile. The deuteration allows for significantly higher drug exposure without a corresponding increase in dose-limiting adverse events. Pharmacokinetic data from the ELEVATE IPF trial confirmed that deupirfenidone 825 mg TID resulted in an approximately 50% increase in systemic drug exposure compared to pirfenidone 801 mg TID [1]. This increased exposure likely drives deeper target engagement and a more profound antifibrotic effect. Importantly, the improved tolerability profile suggested by Phase 1 (no MTD reached, favorable AE profile in Phase 2b) indicates that deuteration may have overcome the metabolic pathway responsible for generating high concentrations of metabolites contributing to pirfenidone's toxicity. Consequently, deupirfenidone represents a potential paradigm shift, offering not just incremental improvement but the possibility of achieving near-normal lung function decline rates in IPF patients [1] [7] [9]. Based on these compelling results, PureTech is planning a meeting with the FDA to discuss the Phase 3 development pathway before the end of the third quarter of 2025, aiming to initiate the pivotal trial by the end of the year [1] [2]. Deupirfenidone thus stands as a landmark case study in how targeted deuterium incorporation can address the pharmacokinetic and efficacy limitations of existing therapies in fibrotic diseases.

Properties

CAS Number

1093951-85-9

Product Name

Deupirfenidone

IUPAC Name

1-phenyl-5-(trideuteriomethyl)pyridin-2-one

Molecular Formula

C12H11NO

Molecular Weight

188.24 g/mol

InChI

InChI=1S/C12H11NO/c1-10-7-8-12(14)13(9-10)11-5-3-2-4-6-11/h2-9H,1H3/i1D3

InChI Key

ISWRGOKTTBVCFA-FIBGUPNXSA-N

Canonical SMILES

CC1=CN(C(=O)C=C1)C2=CC=CC=C2

Isomeric SMILES

[2H]C([2H])([2H])C1=CN(C(=O)C=C1)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.